2-Iodo-4-methylthiophene-3-carboxylic acid
Description
Significance of Halogenated Thiophene (B33073) Scaffolds in Modern Organic Synthesis
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in medicinal and materials chemistry. nih.govijprajournal.com The introduction of halogen atoms onto the thiophene scaffold dramatically enhances its utility in organic synthesis. Halogenated thiophenes serve two primary functions: they modify the electronic properties of the thiophene ring and act as a "reactive handle" for further chemical transformations. The carbon-halogen bond, particularly the carbon-iodine bond, is highly susceptible to a variety of powerful metal-mediated cross-coupling reactions, including Suzuki and Sonogashira couplings. acs.org This reactivity allows for the construction of complex molecular architectures, making halogenated thiophenes indispensable building blocks for pharmaceuticals, organic semiconductors, and conducting polymers. acs.orgmdpi.com The aromaticity and planarity of the thiophene ring can enhance binding to biological receptors, a property that can be fine-tuned through functionalization. mdpi.com
Strategic Importance of 2-Iodo-4-methylthiophene-3-carboxylic acid as a Versatile Synthetic Intermediate
This compound is a strategically important molecule due to the orthogonal reactivity of its functional groups. The key features of this compound are:
The Iodo Group: The carbon-iodine bond at the 2-position is the most reactive site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and alkyl groups.
The Carboxylic Acid Group: This group, located at the 3-position, can be converted into various other functionalities such as esters, amides, and acid chlorides. researchgate.net It also influences the electronic nature of the thiophene ring.
This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it a valuable precursor for creating diverse and complex chemical libraries, particularly in the search for new drug candidates and functional materials.
Below is an interactive table detailing the properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C6H5IO2S |
| Molecular Weight | 268.07 g/mol |
| CAS Number | 854625-94-8 |
| Appearance | Solid |
| SMILES | CC1=C(C(=O)O)C(I)=CS1 |
| InChIKey | JTRJCSFZFUUXPF-UHFFFAOYSA-N |
Historical Development of Synthetic Methodologies Pertaining to this compound Precursors
The journey to synthesizing complex thiophene derivatives like this compound is built upon more than a century of developments in organic chemistry.
Discovery and Early Synthesis of Thiophene: Thiophene was first discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgderpharmachemica.com Early synthetic methods for the basic thiophene ring included the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. researchgate.netpharmaguideline.com Other classical methods include the Gewald reaction for synthesizing 2-aminothiophenes and the Hinsberg synthesis. ijprajournal.comresearchgate.net Industrial-scale production was later developed, for instance, by reacting n-butane with sulfur at high temperatures. derpharmachemica.compharmaguideline.com
Functionalization of the Thiophene Ring: Once the thiophene ring was accessible, focus shifted to its functionalization. Thiophene undergoes electrophilic aromatic substitution more readily than benzene, typically at the C2 and C5 positions. nih.govpharmaguideline.com
Halogenation: Methods for introducing halogens onto the thiophene ring were developed early on. Direct iodination of thiophene can be achieved using iodine in the presence of mercuric oxide. orgsyn.org The development of regioselective halogenation techniques has been crucial for creating specific isomers needed for synthesis.
Carboxylation: The introduction of a carboxylic acid group has been achieved through various methods. One common approach is the metalation of a thiophene (often a halogenated precursor) with an organolithium reagent like n-butyllithium, followed by quenching with carbon dioxide. beilstein-journals.org Palladium-catalyzed carbonylation reactions have also been employed. beilstein-journals.orgresearchgate.net
The synthesis of a specifically substituted compound like this compound relies on a strategic combination of these established methodologies, often requiring careful control of reaction conditions to achieve the desired regiochemistry.
The following table summarizes some foundational synthetic methods for the thiophene core.
| Synthetic Method | Precursors | Key Reagent(s) | Description |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P4S10) or Lawesson's reagent | A classical method involving the cyclization of a dicarbonyl compound with a sulfur source to form the thiophene ring. wikipedia.orgresearchgate.net |
| Gewald Aminothiophene Synthesis | α-Methylene ketone, active nitrile, elemental sulfur | Base catalyst (e.g., morpholine) | A multicomponent reaction that efficiently produces 2-aminothiophenes, which are versatile intermediates. ijprajournal.compharmaguideline.com |
| Volhard–Erdmann cyclization | Disodium succinate (B1194679) or other 1,4-dicarboxylic acids | Phosphorus sulfide | Involves the cyclization of dicarboxylates with a sulfurizing agent. wikipedia.org |
| Fiesselmann Thiophene Synthesis | Thioglycolic acid esters and acetylenic compounds | Base catalyst | A versatile method for synthesizing substituted thiophenes. researchgate.net |
Current Research Trajectories and Future Directions in the Study of this compound
Current research involving thiophene derivatives is highly active, particularly in the fields of medicinal chemistry and materials science. While specific studies on this compound may be part of proprietary drug discovery programs, the general research trends for such building blocks point towards several key areas:
Development of Novel Pharmaceuticals: Thiophene scaffolds are present in numerous FDA-approved drugs. nih.govrsc.org Molecules like this compound are ideal starting points for synthesizing libraries of compounds to be screened for biological activity against targets like kinases and other enzymes involved in diseases such as cancer. mdpi.comnih.gov
Organic Electronics: Halogenated thiophenes are fundamental units in the creation of organic polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to systematically modify the thiophene core via cross-coupling reactions is essential for tuning the electronic and photophysical properties of these materials. acs.org
Advanced Catalysis: There is ongoing research into developing more efficient and sustainable catalytic methods for the functionalization of thiophenes. This includes using earth-abundant metal catalysts and developing C-H activation strategies that could potentially bypass the need for pre-halogenated intermediates, offering more direct synthetic routes.
Future work will likely focus on integrating this versatile building block into automated synthesis platforms to accelerate the discovery of new molecules with desired properties. Furthermore, the development of biocatalytic methods for the synthesis and modification of thiophenes represents an emerging frontier that could offer highly selective and environmentally friendly alternatives to traditional synthetic methods.
Structure
3D Structure
Properties
Molecular Formula |
C6H5IO2S |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-iodo-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5IO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
YPLTUGSXWACQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C(=O)O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Iodo 4 Methylthiophene 3 Carboxylic Acid
Retrosynthetic Analysis and Key Starting Materials for 2-Iodo-4-methylthiophene-3-carboxylic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-iodine bond, the carbon-carbon bond of the carboxylic acid, and the bonds forming the thiophene (B33073) ring itself.
A plausible retrosynthetic pathway begins by disconnecting the C-I bond, suggesting a late-stage iodination of a 4-methylthiophene-3-carboxylic acid precursor. This precursor can be further simplified by disconnecting the carboxylic acid group, which points to a carboxylation reaction of a 2-lithio-4-methylthiophene intermediate. Alternatively, the entire thiophene ring can be constructed from acyclic precursors through various cyclization strategies.
Key starting materials for these approaches would include:
4-Methylthiophene-3-carboxylic acid: This would be an ideal starting material for a direct, late-stage iodination.
3-Bromo-4-methylthiophene: This could serve as a precursor for introducing the carboxylic acid group via metal-halogen exchange followed by carboxylation.
Acyclic precursors for ring formation: Depending on the cyclization strategy, starting materials could include β-ketoesters, α,β-acetylenic esters, and sources of sulfur like thioglycolic acid derivatives.
Direct Functionalization Strategies for this compound
Direct functionalization of a pre-formed thiophene ring offers an efficient route to the target molecule. These strategies rely on the inherent reactivity of the thiophene ring and the directing effects of its substituents.
Regioselective Halogenation and Iodination Protocols at the 2-Position
The introduction of an iodine atom at the C2 position of a 4-methylthiophene-3-carboxylic acid precursor is a key step. The electron-donating methyl group at C4 and the electron-withdrawing carboxylic acid group at C3 will influence the regioselectivity of electrophilic substitution. The C2 and C5 positions of the thiophene ring are the most activated for electrophilic attack. In this case, the C2 position is sterically less hindered and electronically activated, making it a likely site for iodination.
N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich heterocycles like thiophene. organic-chemistry.orgmanac-inc.co.jp The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or dichloromethane, and can be catalyzed by an acid to enhance the electrophilicity of the iodine.
Table 1: Proposed Conditions for Regioselective Iodination
| Reagent | Catalyst | Solvent | Temperature | Expected Outcome |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Acetonitrile | Room Temperature | Regioselective iodination at the C2 position |
Directed Ortho-Metalation (DoM) and Subsequent Carboxylation at the 3-Position
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with an electrophile.
In the context of synthesizing this compound, one could envision a scenario where a suitable directing group at the 3-position of a 2-iodo-4-methylthiophene (B99932) precursor directs lithiation to the C3 position, followed by quenching with carbon dioxide to install the carboxylic acid. However, a more plausible DoM strategy would involve the carboxylic acid group itself (or a derivative like an amide) acting as the DMG to direct lithiation to the C2 position of 4-methylthiophene-3-carboxylic acid, followed by iodination. The carboxylate group can direct the deprotonation of the adjacent C2 position with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA at low temperatures. The resulting dianion can then be quenched with an iodine source.
Table 2: Proposed Directed Ortho-Metalation and Iodination
| Directing Group | Base | Electrophile | Solvent | Temperature |
| Carboxylic acid | s-BuLi / TMEDA | Iodine (I₂) | THF | -78 °C |
Alkylation Strategies for Methyl Group Introduction at the 4-Position
Introducing the methyl group at the C4 position can be challenging and is often best accomplished during the construction of the thiophene ring. However, if a precursor such as 2-iodo-3-thiophenecarboxylic acid were available, a methyl group could potentially be introduced at the C4 position. This would likely involve a multi-step sequence, for example, bromination at the 4-position followed by a cross-coupling reaction. A more direct C-H activation and methylation would be a more advanced but potentially feasible route, though likely suffering from regioselectivity issues.
Multi-Step Synthesis Pathways to this compound
Constructing the thiophene ring from acyclic precursors allows for greater control over the final substitution pattern.
Cyclization Reactions for Thiophene Ring Formation Precursors
The Fiesselmann thiophene synthesis is a versatile method for preparing substituted thiophenes. wikipedia.orgwikiwand.com It involves the reaction of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base. This reaction can be adapted to synthesize a precursor to 4-methylthiophene-3-carboxylic acid. For instance, the reaction of ethyl 2-butynoate with methyl thioglycolate would lead to a 4-methyl-3-hydroxythiophene-2-carboxylate derivative. Subsequent removal of the hydroxyl group and hydrolysis of the ester would yield 4-methylthiophene-3-carboxylic acid, which could then be iodinated as described in section 2.2.1.
Table 3: Proposed Fiesselmann Synthesis for a Precursor
| Acetylenic Ester | Thio-reagent | Base | Solvent | Intermediate Product |
| Ethyl 2-butynoate | Methyl thioglycolate | Sodium methoxide | Methanol | Methyl 3-hydroxy-4-methylthiophene-2-carboxylate |
This intermediate provides a scaffold that can be further elaborated to the final target molecule.
Sequential Derivatization of Pre-formed Thiophene Intermediates
A primary and effective strategy for synthesizing this compound involves the sequential derivatization of an already-formed thiophene ring. This approach allows for controlled, step-by-step modification of the thiophene molecule.
One common pathway begins with 3-methylthiophene. A one-pot bromination/debromination procedure can be employed to produce 2,4-dibromo-3-methylthiophene. beilstein-journals.org Following this, the carboxylic acid group is introduced. This can be accomplished through two main methods:
Grignard Reaction: Involving a Grignard metallation followed by carbonation with carbon dioxide. beilstein-journals.org
Palladium-Catalyzed Carbonylation: This method uses a palladium catalyst under carbon monoxide pressure to introduce the carboxyl functionality. beilstein-journals.org
An alternative starting point is the commercially available 4-methylthiophene-3-carboxylic acid. The synthesis then proceeds via electrophilic iodination. This direct iodination leverages the directing effects of the existing carboxyl and methyl groups on the thiophene ring to guide the iodine atom to the desired position.
Mechanistic Investigations of this compound Synthesis
Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing the process and improving yields and selectivity.
Elucidation of Reaction Pathways and Transition States
The iodination of thiophene derivatives typically proceeds through an electrophilic substitution mechanism. researchgate.net The process generally involves the formation of a π-adduct, which then progresses to a σ-complex, also known as a Wheland intermediate. researchgate.net Computational studies, often employing density functional theory (DFT), are instrumental in mapping these reaction pathways and calculating the energetics of transition states. researchgate.net Such studies have shown that while electrophilic iodination is a common route, it can be more reversible compared to chlorination or bromination reactions. researchgate.net
Role of Catalysts and Reagents in Synthetic Efficiency and Selectivity
The choice of iodinating agent and catalyst is paramount in determining the success of the synthesis. A variety of reagents are available for the iodination of thiophenes, each with its own advantages and disadvantages. researchgate.net
Commonly used iodinating agents include:
Molecular iodine (I₂)
Iodine monochloride (ICl) researchgate.net
N-Iodosuccinimide (NIS) researchgate.netresearchgate.net
1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) researchgate.net
Bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄) researchgate.net
For instance, the use of N-iodosuccinimide (NIS) activated by an acid catalyst like 4-toluenesulfonic acid in a green solvent such as ethanol (B145695) has been shown to be a simple, fast, and efficient method for iodinating various substituted thiophenes, yielding pure products that may not require further purification. researchgate.netresearchgate.net Zeolites have also been explored as a medium to facilitate the direct iodination of thiophene derivatives. ic.ac.uk The reactivity and yield can be significantly influenced by the substrate itself; for example, 2-substituted thiophenes often show better yields in iodination reactions compared to 3-substituted or disubstituted thiophenes. researchgate.net
Comparative Analysis of Synthetic Routes to this compound
Evaluating different synthetic pathways is essential for selecting the most suitable method for a specific application, whether for laboratory-scale research or large-scale industrial production.
Evaluation of Yields, Selectivities, and Atom Economy
The efficiency of a synthetic route is often measured by its yield, selectivity, and atom economy. Direct iodination of thiophene derivatives can be highly effective, but yields are sensitive to the substitution pattern on the thiophene ring. researchgate.net For example, while some substrates provide excellent yields, others, such as certain 3-substituted and disubstituted thiophenes, result in significantly lower yields. researchgate.net
The choice of reagent also plays a critical role. While iodine monochloride (ICl) is a widely used and effective reagent, alternatives like potassium dichloroiodate (KICl₂), which generates ICl in situ, offer a more stable and cost-effective option. researchgate.net Methods employing NIS with an acid catalyst in ethanol are noted for providing pure products in high yields. researchgate.net
Interactive Data Table: Comparison of Iodination Reagents for Thiophene Derivatives
| Iodinating Reagent | Typical Catalyst/Activator | Solvent | Key Advantages | Potential Drawbacks |
| N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid | Ethanol | High purity of products, efficient, green solvent. researchgate.netresearchgate.net | Requires activation. |
| Iodine Monochloride (ICl) | None typically required | Various organic solvents | Widely used, effective electrophile. researchgate.net | Can be moisture sensitive. |
| Potassium Dichloroiodate (KICl₂) | None (generates ICl in situ) | Dichloromethane, Water | Stable, inexpensive alternative to ICl. researchgate.net | Yields can vary based on solvent and substrate. researchgate.net |
| Molecular Iodine (I₂) with Oxidant | Silver Mesylate, Periodic Acid | Acetonitrile, Ethanol | Avoids harsher reagents. acs.org | Requires an oxidizing agent. |
Assessment of Reaction Conditions and Scalability
The practicality of a synthetic route is determined by its reaction conditions and its potential for being scaled up. Ideal conditions are mild, use non-toxic and inexpensive reagents, and have simple work-up procedures. The method using NIS in ethanol, for example, is advantageous due to the use of a green solvent and the high purity of the resulting products, which simplifies purification. researchgate.net
For industrial applications, the scalability of a process is a primary concern. Reactions that require cryogenic temperatures, high pressures, or highly hazardous reagents are less desirable. The development of one-pot procedures, such as the bromination/debromination sequence for 3-methylthiophene, represents a move towards more efficient and scalable processes. beilstein-journals.org Furthermore, gram-scale synthesis has been successfully demonstrated for the iodination of certain heterocycles using molecular iodine and silver salts, indicating the potential for larger-scale production. acs.org
Emerging and Sustainable Synthetic Approaches for this compound
Recent research in the broader field of thiophene chemistry highlights a significant trend towards sustainability. The principles of green chemistry are being increasingly applied to the synthesis of thiophene derivatives, providing a roadmap for the development of more eco-friendly routes to this compound. These strategies primarily revolve around the use of non-traditional reaction media and the implementation of recyclable catalytic systems.
The elimination or replacement of volatile organic compounds (VOCs) as reaction solvents is a cornerstone of green chemistry. For the synthesis of iodinated thiophenes, both solvent-free (mechanochemical) and aqueous approaches have shown promise.
Solvent-Free Synthesis: Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, offers a compelling solvent-free alternative. The iodination of various thiophene derivatives has been successfully achieved using solid potassium dichloroiodate monohydrate (KICl₂·H₂O) under mechanochemical conditions. thieme-connect.com This method often leads to quantitative yields and can be more efficient for solid substrates compared to liquid-phase reactions. thieme-connect.com The reactivity in the solid state is influenced by the crystalline structure of the organic substrate, with more brittle crystals tending to be more reactive. thieme-connect.com For the synthesis of this compound, a solid, a mechanochemical approach could potentially offer high efficiency while completely eliminating the need for solvents.
The following table, based on data from the iodination of related thiophene derivatives, illustrates the potential yields achievable under solvent-free and aqueous conditions.
| Substrate | Iodinating Agent | Reaction Conditions | Product | Yield (%) |
| 3-Bromothiophene | KICl₂·H₂O | Dichloromethane | 3-Bromo-2-iodothiophene | ~30% (as part of a mixture) |
| Thiophene | KICl₂·H₂O | Dichloromethane | 2,5-Diiodothiophene | 30% |
| p-Hydroxybenzaldehyde | KICl₂·H₂O | Water | Diiodo-p-hydroxybenzaldehyde | 65% |
This table is illustrative and based on findings for structurally related compounds to suggest the potential applicability of these methods to this compound.
The development of recyclable catalysts is crucial for minimizing waste and improving the economic viability of synthetic processes. In thiophene chemistry, several strategies for catalyst recycling are being explored.
Heterogeneous Catalysts: One promising approach is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs). A Zirconium(IV)-based MOF functionalized with thiophene-2-carboxamide has been shown to be a prolific and recyclable heterogeneous catalyst for the ring-opening of epoxides. acs.org Such robust catalytic systems can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. The development of a similar recyclable catalyst for the specific iodination or other functionalization steps in the synthesis of this compound could drastically reduce waste. Zeolites have also been investigated for the direct iodination of thiophene derivatives, offering another avenue for easily separable and potentially recyclable catalysts. ic.ac.uk
Recyclable Homogeneous Catalysts: While heterogeneous catalysts are often favored for ease of separation, advancements are also being made in the recycling of homogeneous catalysts. For instance, the use of polyether amine as a recyclable catalyst has been demonstrated in aerobic thiophenol oxidation. mdpi.com Strategies involving the synthesis of recyclable building blocks, such as halogenated terthiophenes, are also emerging, which could be adapted for the synthesis of more complex thiophene-containing molecules. rsc.org These approaches often involve designing the catalyst or key reagents to be easily recoverable after the reaction, for example, through precipitation or extraction.
The table below outlines some examples of recyclable catalysts used in the functionalization of thiophene derivatives, highlighting the potential for similar systems to be developed for the synthesis of this compound.
| Catalyst Type | Application | Recyclability |
| Zr(IV)-based MOF | Ring-opening of epoxides | Reusable for multiple cycles |
| Polyether Amine | Aerobic thiophenol oxidation | Recyclable |
| Zeolites | Direct iodination of thiophenes | Potentially recyclable |
This table provides examples of recyclable catalyst systems in thiophene chemistry that could inspire waste minimization strategies for the synthesis of the target compound.
By embracing these emerging and sustainable synthetic methodologies, the production of this compound can be aligned with the principles of green chemistry, leading to more efficient, economical, and environmentally responsible chemical manufacturing.
Advanced Structural Elucidation and Spectroscopic Interpretations of 2 Iodo 4 Methylthiophene 3 Carboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Analysis for Mechanistic and Conformational Insights
Spectroscopic analysis is fundamental to confirming the molecular structure and understanding the electronic environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-specific information about the chemical environment and connectivity within a molecule. For 2-Iodo-4-methylthiophene-3-carboxylic acid, ¹H and ¹³C NMR are primary tools for structural verification.
¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the lone aromatic proton on the thiophene (B33073) ring (C5-H), a singlet for the methyl group protons (-CH₃), and a broad singlet for the acidic proton of the carboxylic acid (-COOH). The chemical shift of the thiophene proton is influenced by the electron-withdrawing effects of the adjacent sulfur atom and the iodine and carboxyl groups.
¹³C NMR: The carbon spectrum would display five signals corresponding to the five carbon atoms of the thiophene ring and the methyl group, plus a signal for the carboxyl carbon. The carbon atom bonded to the iodine (C2) would be significantly shielded, appearing at a characteristic upfield shift.
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to unambiguously assign proton and carbon signals. For instance, an HMBC experiment would show correlations between the methyl protons and the C3, C4, and C5 carbons of the thiophene ring, confirming their proximity.
Solid-State NMR (ssNMR): This technique offers insights into the molecule's structure in the solid phase. nih.gov Differences in chemical shifts between solution and solid-state spectra can reveal the effects of intermolecular interactions, such as hydrogen and halogen bonding, on the local electronic environment. mit.edu Furthermore, ssNMR can identify the presence of different polymorphs or conformers in a crystalline sample, which may not be distinguishable in solution. nih.gov
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -COOH | 12.0 - 13.0 | Broad singlet, concentration and solvent dependent. |
| ¹H | C5-H | ~7.5 | Singlet, aromatic region. |
| ¹H | -CH₃ | ~2.3 | Singlet. |
| ¹³C | -COOH | ~165 | Carboxylic acid carbon. |
| ¹³C | C4 | ~140 | Attached to methyl group. |
| ¹³C | C3 | ~135 | Attached to carboxyl group. |
| ¹³C | C5 | ~130 | Attached to proton. |
| ¹³C | C2 | ~95 | Attached to iodine, showing strong shielding effect. |
| ¹³C | -CH₃ | ~15 | Methyl carbon. |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. psu.edu For this compound, these techniques are crucial for identifying the carboxylic acid and substituted thiophene moieties. iosrjournals.org
Carboxylic Acid Vibrations: The most prominent feature is the C=O stretching vibration, which appears as a strong band in the IR spectrum. The O-H stretch of the carboxyl group is also characteristic, typically seen as a very broad band due to extensive hydrogen bonding. In-plane and out-of-plane O-H bending modes are also observable. globalresearchonline.net
Thiophene Ring Vibrations: The spectra will show characteristic bands for C-C and C-S stretching within the thiophene ring. Aromatic C-H stretching vibrations are also expected. iosrjournals.org
Substituent Vibrations: The C-I stretching vibration will appear in the far-infrared region, typically at low wavenumbers. Vibrations associated with the methyl group, such as symmetric and asymmetric C-H stretching and bending, will also be present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | 3200 - 2500 | IR | Strong, Broad |
| C-H stretch (Aromatic) | 3150 - 3050 | IR, Raman | Medium |
| C-H stretch (Methyl) | 3000 - 2850 | IR, Raman | Medium |
| C=O stretch (Carboxylic acid) | 1720 - 1680 | IR | Very Strong |
| C=C stretch (Thiophene ring) | 1550 - 1400 | IR, Raman | Medium-Strong |
| O-H bend (in-plane) | 1440 - 1395 | IR | Medium |
| C-O stretch (Carboxylic acid) | 1320 - 1210 | IR | Strong |
| C-S stretch (Thiophene ring) | 710 - 680 | Raman | Medium |
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion (M⁺) peak. The high mass of the iodine atom makes this peak easily identifiable. The fragmentation of carboxylic acids often proceeds via specific pathways. libretexts.orgmiamioh.edu Plausible fragmentation for this molecule includes:
α-cleavage: Loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak, or loss of the entire carboxyl group (•COOH) to give an [M-45]⁺ peak. libretexts.org
Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical (•I), resulting in an [M-127]⁺ fragment.
Thiophene Ring Fission: The stable aromatic ring may also fragment under high energy conditions, leading to smaller, characteristic ions.
Isotopic labeling, for instance by replacing the acidic proton with deuterium (B1214612) (D), would result in a shift of the molecular ion peak by one mass unit (M+1), confirming the presence of the carboxylic acid group.
X-ray Crystallography for Molecular Geometry and Supramolecular Assembly of this compound
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and torsional angles. nih.gov
The solid-state structure of this compound is dictated by a combination of strong and weak intermolecular interactions.
Hydrogen Bonding: The most significant interaction is the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and highly stable motif for carboxylic acids. researchgate.net
Halogen Bonding: The iodine atom on the thiophene ring acts as a halogen bond donor. ijres.org The electron-withdrawing nature of the thiophene ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atom, allowing it to interact favorably with Lewis bases. acs.org In the crystal lattice, this would likely manifest as C-I···O interactions, where the acceptor is the carbonyl oxygen of a neighboring carboxylic acid dimer, or potentially weaker C-I···S interactions. tuni.fi These interactions play a crucial role in linking the primary hydrogen-bonded dimers into extended 1D, 2D, or 3D networks. nih.gov
X-ray analysis would reveal the molecule's preferred conformation in the crystalline state. The thiophene ring is expected to be essentially planar. A key conformational parameter is the torsion angle between the plane of the thiophene ring and the plane of the carboxylic acid group. This orientation is influenced by a balance between minimizing steric hindrance with the adjacent methyl group and optimizing the intermolecular hydrogen and halogen bonding networks. The planarity of the system is often favored to maximize conjugation and packing efficiency.
Chiroptical Spectroscopy (if chiral derivatives exist or are studied)
The parent compound, this compound, is not chiral. However, the introduction of a chiral center, typically through derivatization of the carboxylic acid group or by incorporating a chiral substituent, would render the molecule optically active and amenable to chiroptical spectroscopic analysis. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for elucidating the absolute configuration and conformational preferences of chiral molecules in solution.
In the context of thiophene-based compounds, chiroptical studies have been particularly insightful. For instance, the study of chiral oligothiophenes has demonstrated that the arrangement of thiophene units can lead to unique chiroptical properties. researchgate.net The aggregation of these chiral polymers can form helical superstructures that exhibit strong signals in CD spectroscopy. mdpi.com This suggests that if chiral derivatives of this compound were synthesized, their self-assembly or induced chirality could be investigated to understand intermolecular interactions and supramolecular ordering.
The challenges in chiroptical spectroscopy of carboxylic acids, such as aggregation through hydrogen bonding, are well-documented. These issues can be mitigated by converting the carboxylic acid to its corresponding salt or anhydride, which simplifies spectral analysis.
A hypothetical study of a chiral derivative, for example, an amide formed with a chiral amine, would involve the following:
Synthesis: Reaction of this compound with a chiral amine (e.g., (S)-1-phenylethylamine) to yield the corresponding chiral amide.
CD Spectroscopy: Measurement of the CD spectrum to identify Cotton effects, which are indicative of the electronic transitions within the chiral molecule. The sign and magnitude of these effects could be correlated with the stereochemistry of the newly formed derivative.
VCD Spectroscopy: Analysis of the VCD spectrum in the infrared region to probe the stereochemistry around the chiral center and to determine the solution-state conformation of the molecule.
The following interactive table presents hypothetical CD spectroscopy data for a chiral amide derivative of this compound.
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Transition Assignment |
| 320 | +15,000 | π → π* (Thiophene ring) |
| 280 | -8,000 | n → π* (Amide carbonyl) |
| 250 | +22,000 | π → π* (Thiophene ring) |
Structure-Reactivity Correlations Derived from Spectroscopic Data
Spectroscopic data can provide valuable insights into the electronic properties of a molecule, which in turn govern its reactivity. For this compound, the interplay between the electron-donating methyl group, the electron-withdrawing carboxylic acid group, and the electron-withdrawing and sterically bulky iodo group dictates the electron density distribution within the thiophene ring and influences its reactivity in various chemical transformations.
Density Functional Theory (DFT) calculations, often correlated with experimental spectroscopic data, are a powerful tool for understanding structure-reactivity relationships. For a series of 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT studies have shown that the nature of the substituent significantly impacts the energy of the frontier molecular orbitals (HOMO and LUMO). mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com In the case of halogenated derivatives, the reactivity is influenced by the electronegativity of the halogen. mdpi.com
For this compound, the following correlations can be inferred:
Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequency (νC=O) of the carboxylic acid can be correlated with the electronic environment. Electron-withdrawing groups tend to increase the C=O stretching frequency. The relatively electron-rich nature of the thiophene ring, modified by the iodo and methyl substituents, will influence this frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the thiophene ring proton and the carbon atoms are sensitive indicators of the electron density distribution. The ¹³C NMR chemical shift of the carbon atom bearing the iodine (C2) would be significantly shifted upfield due to the heavy atom effect of iodine. The chemical shift of the carboxylic carbon can also provide information about the electronic nature of the thiophene ring.
HOMO-LUMO Gap and Reactivity: DFT calculations could predict the HOMO-LUMO gap for this compound. A smaller gap compared to its non-iodinated counterpart would suggest increased reactivity, potentially towards nucleophilic substitution at the C2 position. Studies on similar thiophene systems have demonstrated that differences in reactivity can be correlated with variations in the LUMO energy.
The following interactive table summarizes the expected spectroscopic data and their correlation to the reactivity of this compound, based on general principles and data from related compounds.
| Spectroscopic Parameter | Expected Value/Observation | Correlation with Reactivity |
| IR: ν(C=O) | ~1700-1680 cm⁻¹ | Lower frequency indicates stronger hydrogen bonding and potentially lower acidity. |
| ¹H NMR: δ(H5) | ~7.5-7.8 ppm | Downfield shift indicates deshielding, reflecting the electron-withdrawing nature of the adjacent sulfur and C=O group. |
| ¹³C NMR: δ(C2) | ~80-90 ppm | Significant upfield shift due to the heavy atom effect of iodine. This position is a likely site for nucleophilic attack. |
| ¹³C NMR: δ(C=O) | ~165-170 ppm | Reflects the electronic environment of the carboxylic acid group. |
| HOMO-LUMO Gap | Predicted by DFT | A smaller gap suggests higher reactivity towards electrophilic and nucleophilic reagents. |
Computational and Theoretical Studies of 2 Iodo 4 Methylthiophene 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Iodo-4-methylthiophene-3-carboxylic acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. These calculations provide insights into orbital energies, charge distribution, and the stability of chemical bonds.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene (B33073) ring and the sulfur atom, which possess lone pairs of electrons. The LUMO, conversely, would likely be delocalized across the π-system, with significant contributions from the carboxylic acid group and the carbon atom bonded to the iodine, reflecting their electron-accepting nature.
In a DFT study on the related thiophene-3-carboxylic acid, calculations revealed how different conformations affect orbital energies. researchgate.netnih.gov Similar effects would be expected for the 2-iodo-4-methyl derivative, where rotation around the C-C bond linking the thiophene ring and the carboxylic group would lead to different conformers with slightly varying HOMO and LUMO energies. The presence of the electron-donating methyl group and the electron-withdrawing (and bulky) iodine atom would further influence the energy levels and spatial distribution of these orbitals compared to the unsubstituted parent compound.
Table 1: Illustrative Frontier Molecular Orbital Energies for Thiophene-3-carboxylic acid Conformers (Calculated at HF/6-311+G level)**
| Conformer | HOMO (a.u.) | LUMO (a.u.) | Dipole Moment (Debye) |
| 1a | -0.32049 | 0.05831 | 1.614 |
| 1b | -0.32288 | 0.05929 | 4.629 |
Data adapted from a study on thiophene-3-carboxylic acid by Profeta Jr., S., et al. and is provided for illustrative purposes. researchgate.net
An electrostatic potential (ESP) surface, or molecular electrostatic potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. libretexts.orgdntb.gov.ua It is used to predict how molecules will interact, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org In these maps, regions of negative potential (typically colored red) correspond to areas with high electron density, such as those around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack. researchgate.net
For this compound, the ESP surface would show a significant region of negative potential around the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would, in turn, be a site of positive potential. The iodine atom, due to its electronegativity and the phenomenon of σ-hole bonding, could present a region of positive potential on its outermost surface, making it a potential halogen bond donor. The methyl group and the thiophene ring would exhibit more neutral or moderately negative potentials. Such analyses are crucial for understanding non-covalent interactions and predicting sites of reaction. researchgate.netnih.gov
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a direct measure of bond strength. wikipedia.org Theoretical calculations can provide reliable estimates of BDEs, which are valuable for assessing molecular stability and predicting the feasibility of reaction pathways involving bond cleavage. acs.org
For this compound, key bonds for BDE analysis would include the C-I, S-C, C-H (of the methyl group), and O-H (of the carboxylic acid) bonds.
C–I Bond : The carbon-iodine bond is the weakest covalent bond to carbon among the halogens. Its BDE would be relatively low, suggesting that this bond could be a reactive site, susceptible to cleavage under thermal or photochemical conditions. Theoretical studies on thiophene decomposition have explored bond cleavage pathways, providing a framework for such analysis. researchgate.net
O–H Bond : The BDE of the carboxylic acid's O-H bond is significant for its acidic properties and its participation in hydrogen abstraction reactions.
C–H Bonds : The C-H bonds of the methyl group are typically strong, similar to those in alkanes.
Computational studies on thiophenols have shown that substituents can significantly influence S-H bond dissociation energies, and similar principles would apply to the bonds in this compound. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by modeling the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid to the thiophene ring. This allows for the identification of the most stable conformers and the energy barriers between them. rsc.org
Furthermore, MD simulations are exceptionally useful for studying solvent effects. By explicitly including solvent molecules (like water or organic solvents) in the simulation box, one can observe how the solute molecule interacts with its environment. acs.org These simulations can reveal the structure of the solvation shell, the nature of hydrogen bonding between the carboxylic acid group and the solvent, and how the solvent influences conformational preferences. This provides a more realistic understanding of the molecule's behavior in solution compared to calculations performed in a vacuum. nih.gov
Prediction of Spectroscopic Properties and Validation with Experimental Data
Quantum chemical methods, especially DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. mdpi.com
Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. jchps.com For this compound, this would allow for the assignment of specific absorption bands to the stretching and bending modes of its functional groups, such as the C=O and O-H stretches of the carboxylic acid, the C-S stretches of the thiophene ring, and vibrations involving the C-I bond.
NMR Spectroscopy : Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) and coupling constants. These predicted spectra can be invaluable for confirming the structure of the molecule and assigning peaks in experimental NMR data.
Electronic Spectroscopy : Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Visible). jchps.com The calculations yield the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This information helps in understanding the color and photochemical properties of the compound. For thiophene-based systems, these calculations can rationalize observed absorption bands and the influence of substituents on them. nih.gov
Studies on various thiophene derivatives have demonstrated good agreement between DFT-predicted spectra and experimental measurements, lending confidence to the application of these methods for this compound. mdpi.comjchps.com
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped out. researchgate.net This allows chemists to determine reaction barriers (activation energies), assess the thermodynamic feasibility of a reaction, and understand the stereochemical and regiochemical outcomes.
For this compound, computational modeling could be applied to various reactions:
Deprotonation : Modeling the deprotonation of the carboxylic acid group to form the corresponding carboxylate would provide a calculated pKa value, quantifying its acidity.
Electrophilic Aromatic Substitution : The reactivity of the thiophene ring towards electrophiles could be modeled. FMO analysis and ESP maps would predict the most likely site of substitution, and transition state calculations would determine the activation energies for substitution at different positions.
Cross-Coupling Reactions : The C-I bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling could elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, helping to optimize reaction conditions.
Iodolactonization : In related systems, acetylenic thiophene carboxylic acids undergo iodolactonization. unipa.it While the subject molecule does not have an alkyne, similar intramolecular cyclization reactions could be modeled to explore synthetic possibilities.
By providing a step-by-step energetic profile, these computational studies offer insights that are often difficult or impossible to obtain through experimental means alone. researchgate.netmdpi.com
Transition State Characterization for Cross-Coupling Reactions
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Computational studies, particularly DFT, are pivotal in mapping the energy profiles of these catalytic cycles, with a special focus on the transition states of the rate-determining steps.
For a typical palladium-catalyzed Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Computational modeling of similar aryl iodides has shown that the oxidative addition of the aryl iodide to a Pd(0) complex is often the rate-determining step. DFT calculations can characterize the geometry of the transition state for this step, revealing the elongation of the C-I bond and the formation of new C-Pd and Pd-I bonds. nih.gov For this compound, theoretical studies would likely investigate the influence of the methyl and carboxylic acid groups on the energy barrier of this transition state.
Below is a hypothetical data table illustrating the type of information that could be generated from a DFT study on the oxidative addition transition state in a Suzuki-Miyaura reaction, comparing the subject molecule to a simpler, related compound.
| Property | 2-Iodothiophene | This compound (Predicted) |
| Activation Energy (kcal/mol) | 15.2 | Likely slightly higher due to steric hindrance |
| C-I Bond Length (Å) | 2.85 | ~2.90 |
| C-Pd Bond Length (Å) | 2.20 | ~2.25 |
| Imaginary Frequency (cm⁻¹) | -350 | ~-340 |
Note: The data for this compound is predictive and based on general principles of steric and electronic effects.
In the context of the Heck reaction, computational studies would focus on the transition state of migratory insertion of an olefin into the Pd-C bond. The regioselectivity and stereoselectivity of the reaction are determined by the relative energies of competing transition states. The electronic nature of the thiophene ring, modified by the methyl and carboxylic acid substituents, would be a key focus of such a theoretical investigation.
Pathways for Carboxylic Acid Functionalization
The carboxylic acid group of this compound is amenable to various functionalization reactions, most notably esterification and amidation. Computational chemistry provides a powerful lens through which to examine the mechanisms of these transformations.
Esterification: Acid-catalyzed esterification, or Fischer esterification, proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps. DFT calculations can model the tetrahedral intermediates and the transition states connecting them. mdpi.com A key aspect of a computational study would be to determine the highest energy barrier in the reaction pathway, which corresponds to the rate-limiting step. The electronic influence of the iodinated and methylated thiophene ring on the electrophilicity of the carboxylic carbon would be a central point of analysis.
Amidation: The formation of amides from carboxylic acids typically requires the use of coupling reagents to activate the carboxylic acid. hepatochem.com Computational studies can elucidate the mechanism of this activation. For example, with carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), theoretical models can characterize the structure of the O-acylisourea intermediate and the subsequent transition state for nucleophilic attack by an amine. youtube.com
A comparative computational analysis of different amidation pathways could provide valuable insights into optimizing reaction conditions. The table below outlines a hypothetical comparison of activation energies for the nucleophilic attack step using different coupling agents.
| Coupling Reagent | Activation Mechanism | Predicted Activation Energy (kcal/mol) |
| DCC | Formation of O-acylisourea intermediate | 12.5 |
| HATU | Formation of an activated ester | 10.8 |
| Acid Chloride | Conversion to acyl chloride followed by amination | 8.2 |
Note: These values are illustrative and would require specific DFT calculations for this compound.
Computational models would also be instrumental in understanding potential side reactions and the role of solvents and bases in these functionalization pathways. By mapping the potential energy surfaces of these reactions, theoretical studies can guide experimental efforts toward more efficient and selective syntheses.
Advanced Applications of 2 Iodo 4 Methylthiophene 3 Carboxylic Acid As a Building Block
Synthesis of Complex Organic Molecules Incorporating the 2-Iodo-4-methylthiophene-3-carboxylic acid Scaffold
The unique substitution pattern of this compound allows for its elaboration into more complex molecular architectures through various synthetic strategies. The carbon-iodine bond provides a site for building carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid can engage in a range of transformations or act as a directing group.
Assembly of Polythiophenes and Oligothiophenes via Polymerization Reactions
The synthesis of polythiophenes and oligothiophenes is a cornerstone of organic materials science, and iodinated thiophenes are primary monomers for their construction. This compound can serve as a monomer in metal-catalyzed cross-coupling polymerizations. In these reactions, the carbon-iodine bond is activated by a transition metal catalyst, typically palladium or nickel, to form new carbon-carbon bonds with other thiophene (B33073) units.
The presence of the carboxylic acid group, however, can complicate polymerization as it is often incompatible with the organometallic intermediates used in classic transition metal-catalyzed reactions. d-nb.info To overcome this, the carboxylic acid is typically protected as an ester (e.g., a methyl or ethyl ester) prior to polymerization. After the polymer backbone is formed, the ester groups can be hydrolyzed back to carboxylic acids in a post-polymerization modification step. d-nb.info This strategy allows for the creation of well-defined, functionalized polythiophenes. The resulting polymers, featuring carboxylic acid side chains, exhibit enhanced solubility and can self-assemble through hydrogen bonding, which is crucial for creating ordered materials for electronic applications. beilstein-journals.org
Methods like Stille, Suzuki, and Kumada coupling are commonly employed for these polymerizations. For instance, in a Kumada-type cross-coupling, a diiodo-thiophene derivative is treated with magnesium to generate a mixture of Grignard species, which then polymerize in the presence of a nickel catalyst. cmu.edu
Table 1: Polymerization Methods for Thiophene-based Monomers
| Polymerization Method | Catalyst System | Monomer Type | Key Feature |
| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Stannylated Thiophene + Halogenated Thiophene | Tolerant to many functional groups, but uses toxic organotin reagents. |
| Suzuki Coupling | Palladium (e.g., Pd(OAc)₂) + Ligand | Thiophene Boronic Acid/Ester + Halogenated Thiophene | Uses non-toxic and stable boron reagents; versatile. |
| Kumada Coupling | Nickel (e.g., Ni(dppp)Cl₂) | Thiophene Grignard Reagent + Halogenated Thiophene | Highly efficient but less tolerant to functional groups like carboxylic acids. cmu.edu |
| Direct Arylation Polymerization (DAP) | Palladium Catalyst | Thiophene with C-H bond + Halogenated Thiophene | More atom-economical as it avoids pre-functionalization (e.g., stannylation or borylation). |
Construction of Fused Heterocyclic Systems
The juxtaposition of the iodine and carboxylic acid groups in precursors similar to this compound is ideal for the synthesis of fused heterocyclic systems. A prominent reaction for this purpose is iodolactonization, an intramolecular cyclization process. In this reaction, the carboxylic acid acts as an internal nucleophile, attacking the alkyne or alkene that has been activated by an electrophilic iodine source. researchgate.netunipa.it
For example, a related compound, 2-(phenylethynyl)thiophene-3-carboxylic acid, undergoes a regioselective 6-endo-dig iodocyclization to produce 7-iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one in good yield. This transformation demonstrates how the thiophene carboxylic acid framework can be used to build complex, polycyclic molecules under mild conditions. The resulting fused systems, such as thienopyranones, are scaffolds of interest in medicinal chemistry and materials science. The iodine atom incorporated during the cyclization remains as a functional handle on the new ring system, allowing for further diversification through cross-coupling reactions. researchgate.net
Table 2: Examples of Fused Heterocyclic Systems from Thiophene Precursors
| Precursor Type | Reaction | Resulting Fused System | Significance |
| 3-Alkynylthiophene-2-carboxylic acid | Iodolactonization (6-endo-dig) | 4-Iodo-7H-thieno[2,3-c]pyran-7-one | Efficient synthesis of fused thienopyranones. researchgate.net |
| 2-(Phenylethynyl)thiophene-3-carboxylic acid | Iodolactonization (6-endo-dig) | 7-Iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one | Demonstrates regioselective cyclization to build complex scaffolds. |
| 8-Amino-7-[(2-carboxyethyl)thio]quinoline-3-carboxylic acid | PPA-catalyzed Lactamization | cmu.eduThiazepino[2,3-h]quinolinecarboxylic acid | Synthesis of polycyclic systems with potential biological activity. nih.gov |
Preparation of Functionalized Organic Materials Precursors
This compound is a precursor to functionalized organic materials that have tailored electronic and physical properties. Oligothiophenes functionalized with a terminal carboxylic acid group have been shown to self-assemble into highly ordered two-dimensional crystals at the solution-solid interface. beilstein-journals.org The carboxylic acid group is key to this process, as it forms predictable hydrogen-bonded dimers, which then arrange into well-defined lamellar structures. beilstein-journals.org
The ability to control the self-assembly of these molecules is critical for their application in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. The ordered packing of the π-conjugated oligothiophene backbones facilitates efficient charge transport through the material. beilstein-journals.org By starting with a versatile building block like this compound, chemists can synthesize a variety of oligomers and polymers where the chain length, solubility, and electronic properties are systematically tuned to optimize device performance.
Role in Medicinal Chemistry Synthesis: Precursors to Molecular Scaffolds
In medicinal chemistry, a "precursor" is a compound that is used in the synthesis of a final drug product. wikipedia.orgravimiamet.ee this compound serves as such a precursor, providing a thiophene-based scaffold that can be elaborated into more complex, biologically active molecules. The thiophene ring is a well-established bioisostere for the benzene (B151609) ring, often used by medicinal chemists to modulate the metabolic stability, solubility, and biological activity of a lead compound.
Strategic Incorporation into Bioactive Molecule Architectures
The strategic value of this compound lies in its ability to be incorporated into larger molecules through sequential, site-selective reactions. The iodine atom allows for the attachment of this thiophene scaffold to other parts of a target molecule via robust C-C coupling reactions (e.g., Suzuki, Sonogashira). Once integrated, the carboxylic acid group can serve as a critical pharmacophore element, forming hydrogen bonds or ionic interactions with biological targets like enzymes or receptors. Alternatively, it can be converted into other functional groups, such as amides or esters, to fine-tune the molecule's properties. researchgate.net
For instance, the constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a key component in several peptide-based drugs. rsc.org Analogously, thiophene-based carboxylic acids can be incorporated into peptide or non-peptide structures to create novel bioactive agents. The synthesis of such complex molecules often relies on the step-wise assembly of fragments, a process where a pre-functionalized building block like this compound is invaluable.
Table 3: Synthetic Utility in Bioactive Molecule Construction
| Feature of Precursor | Synthetic Transformation | Role in Final Molecule | Example Application Area |
| Iodine Atom | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Connects the thiophene scaffold to other molecular fragments. | Synthesis of kinase inhibitors, GPCR ligands. |
| Carboxylic Acid | Amide coupling, Esterification | Acts as a hydrogen bond donor/acceptor; interacts with receptor sites. | Development of enzyme inhibitors, receptor antagonists. |
| Thiophene Ring | Bioisosteric Replacement | Modulates physicochemical properties (solubility, metabolism) and target binding. | Broad use across various therapeutic areas. |
Synthesis of Labeled Analogues for Mechanistic Studies
A crucial aspect of drug development is understanding a molecule's mechanism of action, which often involves studying its interaction with biological targets, its distribution in tissues, and its metabolic fate. This is frequently accomplished using isotopically labeled versions of the compound. The iodine atom in this compound makes it an excellent precursor for synthesizing radiolabeled analogues.
The stable iodine-127 atom can be readily substituted with a radioactive isotope of iodine, such as iodine-123, iodine-125, or iodine-131, through radioiodination reactions. These reactions are typically performed late in the synthetic sequence to maximize the incorporation of the short-lived radioisotope. The resulting radiolabeled molecules can be used as tracers in a variety of in vitro and in vivo studies.
For example, a ¹²⁵I-labeled analogue can be used in competitive binding assays to determine the binding affinity of the non-labeled drug for its receptor. An analogue labeled with a positron-emitter like iodine-124 or a gamma-emitter like iodine-123 can be used in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), respectively, to visualize the drug's distribution in living subjects. This provides invaluable information on whether the drug reaches its intended target in the body.
Table 4: Applications of Labeled Analogues in Mechanistic Studies
| Isotope | Labeling Method | Application | Information Gained |
| Iodine-125 (¹²⁵I) | Radioiododestannylation or direct electrophilic substitution | In vitro receptor binding assays, autoradiography | Binding affinity (Kᵢ), receptor density and localization in tissues. |
| Iodine-123 (¹²³I) | Radioiodination | SPECT Imaging | In vivo biodistribution, target engagement, pharmacokinetics. |
| Iodine-131 (¹³¹I) | Radioiodination | Radiotherapy / In vivo studies | Targeted delivery of radiation to specific tissues (therapeutic), biodistribution. |
| Carbon-14 (¹⁴C) or Tritium (³H) | Multi-step synthesis from labeled precursors | ADME (Absorption, Distribution, Metabolism, Excretion) studies | Metabolic pathways, excretion routes, mass balance. |
Development of Agrochemical and Material Science Intermediates
The unique substitution pattern of this compound makes it a versatile precursor for intermediates in both the agrochemical and material science sectors. The presence of the reactive iodine atom allows for the introduction of diverse substituents through various cross-coupling reactions, while the carboxylic acid group provides a handle for esterification, amidation, or other transformations.
In the realm of agrochemicals, halogenated thiophene carboxylic acid derivatives are crucial components in the synthesis of a new generation of insecticides. beilstein-journals.orgresearchgate.net For instance, substituted 2-thiophenecarboxylic acids serve as key building blocks for a family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.net These insecticides are designed for broad-spectrum control of chewing and sap-feeding pests with targeted activity and low mammalian toxicity. beilstein-journals.orgresearchgate.net The synthesis of these complex molecules often involves the coupling of a functionalized thiophene moiety to a triazole ring system. beilstein-journals.org While specific examples detailing the use of this compound are not prevalent in publicly available literature, its structural similarity to other halogenated methyl-thiophene carboxylic acids suggests its potential as a valuable intermediate in the development of novel pesticide candidates. The iodo group can be readily transformed into other functionalities or used as a coupling site, allowing for the systematic modification of the thiophene portion of the final agrochemical product to optimize its biological activity and environmental profile.
In material science, thiophene-based compounds are extensively studied for their applications in organic electronics, particularly in the development of organic semiconductors. beilstein-journals.org Carboxylic acid-functionalized oligothiophenes have been shown to self-assemble into well-ordered two-dimensional crystals on surfaces, a critical factor for efficient charge transport in electronic devices. beilstein-journals.org The carboxylic acid group facilitates the formation of intermolecular hydrogen bonds, which drives the self-assembly process. beilstein-journals.org this compound can serve as a monomer or a functional end-capping unit in the synthesis of such oligothiophenes. The iodo substituent offers a convenient point for polymerization or for the attachment of other functional groups to fine-tune the electronic properties and solid-state packing of the resulting materials.
Table 1: Potential Applications of this compound Derivatives
| Application Area | Intermediate Type | Key Reactions | Potential Final Product |
| Agrochemicals | Functionalized Thiophene Moiety | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling; Amide bond formation | Novel 1,2,4-Triazole Insecticides |
| Material Science | Thiophene-based Monomer/Building Block | Palladium-catalyzed polymerization (e.g., Stille coupling); Esterification | Organic Semiconductors, Functional Polymers |
Library Synthesis and Combinatorial Approaches Utilizing this compound
Combinatorial chemistry has revolutionized the process of drug discovery and materials development by enabling the rapid synthesis of large, diverse collections of molecules, known as chemical libraries. nih.gov The success of this approach relies on the use of versatile building blocks that can be systematically modified to generate a wide range of derivatives. This compound is an excellent candidate for such a building block due to its two distinct and orthogonally reactive functional groups.
The carboxylic acid group can be readily converted into a variety of amides, esters, or other acid derivatives through parallel synthesis techniques. This allows for the introduction of a diverse set of "R1" groups. Simultaneously or sequentially, the iodo group can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, to introduce a second point of diversity ("R2"). This dual functionalization strategy allows for the creation of a large library of compounds from a single, readily accessible scaffold.
For example, a library of amides can be generated by reacting this compound with a collection of different amines. Each of these iodo-substituted amides can then be further diversified by subjecting them to various cross-coupling reactions with a range of boronic acids (Suzuki), terminal alkynes (Sonogashira), or other coupling partners. This approach can rapidly generate a matrix of compounds with systematic variations at two positions, which can then be screened for desired biological or material properties.
The thiophene core itself is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Therefore, libraries based on the this compound scaffold are predisposed to interact with biological targets.
Table 2: Example of a Combinatorial Library Synthesis Approach
| Step | Reaction | Reagents | Resulting Diversity |
| 1 | Amide Formation | Library of primary and secondary amines (R1-NH2) | A collection of 2-iodo-4-methylthiophene-3-carboxamides |
| 2 | Suzuki Coupling | Library of boronic acids (R2-B(OH)2) | A diverse library of 2-(R2)-4-methylthiophene-3-(R1)-carboxamides |
While specific, large-scale combinatorial libraries based on this compound are not extensively documented in the reviewed literature, the principles of combinatorial synthesis and the known reactivity of this compound type strongly support its potential as a valuable tool for the efficient exploration of chemical space in the search for new agrochemicals, materials, and pharmaceuticals.
Future Perspectives and Emerging Research Directions for 2 Iodo 4 Methylthiophene 3 Carboxylic Acid
Development of Novel Catalytic Systems for 2-Iodo-4-methylthiophene-3-carboxylic acid Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis. For a molecule such as this compound, the primary focus would be on transformations of the carbon-iodine bond and the carboxylic acid group. The carbon-iodine bond is a versatile handle for cross-coupling reactions, which are fundamental for constructing more complex molecules.
Future research could explore the application of palladium, copper, or nickel catalysts for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The development of catalysts with high turnover numbers and selectivity would be of significant interest. For instance, palladium-catalyzed cross-coupling reactions are widely used for forming carbon-carbon and carbon-heteroatom bonds. Similarly, copper-catalyzed reactions are known for their utility in C-S and C-N bond formation.
Decarboxylative cross-coupling is another area where novel catalytic systems could be applied, utilizing the carboxylic acid moiety as a synthetic handle. This approach offers an alternative to traditional cross-coupling methods and often uses less toxic and more readily available starting materials.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst System | Bond Formed |
| Suzuki Coupling | Palladium-based catalysts | C-C |
| Sonogashira Coupling | Palladium/Copper co-catalysis | C-C (alkyne) |
| Heck Coupling | Palladium-based catalysts | C-C (alkene) |
| Buchwald-Hartwig Amination | Palladium or Copper catalysts | C-N |
| Thiolation | Copper or Palladium catalysts | C-S |
| Decarboxylative Coupling | Palladium or Silver catalysts | C-C, C-Heteroatom |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of this compound into flow chemistry platforms could enable more efficient and reproducible synthesis of its derivatives.
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be employed for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold. This would be particularly valuable in drug discovery and materials science. Research in this area would focus on developing robust flow reactor setups and integrating them with online analytical techniques like HPLC and mass spectrometry.
Exploration of Unconventional Reactivity Patterns of this compound
Beyond well-established transformations, future research could delve into unconventional reactivity patterns of this compound. This might include exploring its potential in photocatalysis, where visible light is used to drive chemical reactions. The carbon-iodine bond can be susceptible to photolytic cleavage, opening up avenues for radical-mediated reactions.
Another area of interest could be the investigation of its behavior under electrochemical conditions. Electrosynthesis provides a green and often highly selective method for chemical transformations. The reactivity of both the iodo and carboxylic acid functionalities under various electrochemical conditions could be a fruitful area of research. The study of reactions of thiophenes with strongly oxidizing reagents has revealed diverse and sometimes unexpected outcomes, suggesting that this compound might exhibit unique reactivity.
Sustainable and Economically Viable Synthesis Strategies
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound would likely focus on developing more sustainable and economically viable synthetic routes. This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalysts that are abundant and non-toxic.
Strategies for the synthesis of halogenated thiophenes using environmentally benign reagents and solvents are an active area of research. nih.gov Methodologies that utilize sodium halides as the halogen source and ethanol (B145695) as a solvent represent a step towards greener synthesis of related compounds. nih.gov The development of one-pot procedures and tandem reactions would also contribute to the sustainability of its synthesis by minimizing waste and energy consumption.
Advanced Mechanistic Understanding through In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of in situ spectroscopic techniques could provide valuable insights into the reactions of this compound. Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR (nuclear magnetic resonance), and Raman spectroscopy allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of catalytic cycles.
This advanced mechanistic understanding would be instrumental in the rational design of more efficient catalysts and the development of more selective reaction conditions for the transformations of this compound.
Q & A
Q. What are the established synthetic routes for 2-iodo-4-methylthiophene-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of thiophene derivatives often employs halogenation and carboxylation strategies. A general method involves reacting thiophene precursors with iodine in the presence of catalysts like vanadium (VO(acac)₂), molybdenum (Mo(CO)₆), or iron (Fe(acac)₃) under controlled conditions (e.g., CCl₄–CH₃OH systems). Optimization may include adjusting catalyst loading, temperature (50–250°C gradients), and reaction time, as demonstrated in analogous thiophene-2-carboxylic acid syntheses . Characterization of intermediates via iodometric titration and chromatographic analysis (SE-30 silicone columns) ensures reaction progression .
Q. What analytical techniques are critical for validating the purity and structure of this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and iodine integration.
- IR spectroscopy for identifying carboxylic acid (-COOH) and C-I stretching vibrations.
- Mass spectrometry (EI at 7.0 eV) to verify molecular ion peaks and fragmentation patterns.
- Chromatography (GC or HPLC with flame ionization detectors) to assess purity . Yields, melting points, and Rf values should be reported alongside literature comparisons for reproducibility .
Q. How can computational modeling predict the solubility and reactivity of this compound in different solvents?
Parameters like logP (partition coefficient) and topological polar surface area (TPSA) can estimate solubility. For example, derivatives like ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate have a calculated XlogP of 4 and TPSA of 89.8 Ų, suggesting moderate hydrophobicity and hydrogen-bonding capacity . Solvent selection (e.g., DMSO for polar interactions or THF for non-polar systems) should align with these properties to enhance reaction efficiency .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts or IR bands) be resolved during structural elucidation?
Discrepancies may arise from tautomerism, impurities, or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- DEPT-135 and 2D-COSY experiments to resolve overlapping signals.
- Comparative analysis with structurally validated analogs (e.g., 4-phenylthiophene-3-carboxamide derivatives) . Cross-referencing with computational predictions (DFT calculations for NMR chemical shifts) can further validate assignments .
Q. What mechanistic insights explain the catalytic role of transition metals in iodination reactions of thiophene derivatives?
Vanadium and iron catalysts likely facilitate oxidative iodination via radical or electrophilic pathways. For example, VO(acac)₂ may generate iodine radicals (I·) from I₂, which attack the thiophene ring at electron-rich positions. Kinetic studies (monitoring hypochlorite consumption) and ESR spectroscopy can probe radical intermediates . Competitive pathways (e.g., electrophilic substitution vs. radical addition) should be evaluated using deuterated solvents or radical scavengers .
Q. How does the iodine substituent influence the pharmacological activity of thiophene-3-carboxylic acid derivatives?
Iodine's electronegativity and steric bulk can modulate bioactivity. For instance, iodinated analogs of 3-methylthiophene-2-carboxylic acid show enhanced binding to enzymes like cyclooxygenase-2 due to halogen bonding. Comparative studies with bromo/chloro derivatives (e.g., 4-bromo-2-thiophenecarboxylic acid) can isolate iodine-specific effects . In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking are recommended .
Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of iodinated thiophenes?
- Containment : Use closed systems to prevent airborne release (ventilation requirements per Section 8 of safety protocols) .
- Waste treatment : Neutralize acidic byproducts before disposal; avoid direct environmental release due to potential ecotoxicity .
- Catalyst recovery : Recycle transition metal catalysts via column chromatography or precipitation to reduce heavy metal waste .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
